molecular formula C11H12F2O2 B2867169 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid CAS No. 2248288-55-1

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid

Cat. No. B2867169
CAS RN: 2248288-55-1
M. Wt: 214.212
InChI Key: GHPPIJOKEBOXDQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is a chemical compound used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of this compound involves unique routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles, which are 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2, has been reported .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H6F2O2 .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical form of 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is solid . It has a molecular weight of 172.13 . The storage temperature is between 2-8°C in an inert atmosphere .

Mechanism of Action

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Safety and Hazards

This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of this compound are likely to be influenced by the recent advances made in difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

3-(difluoromethyl)-2,4,6-trimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4,10H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPIJOKEBOXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)F)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid

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